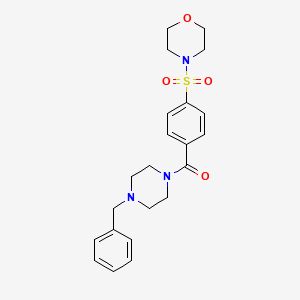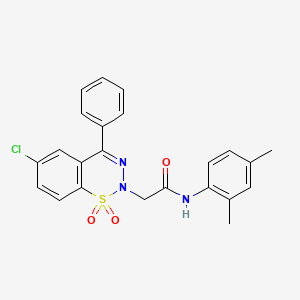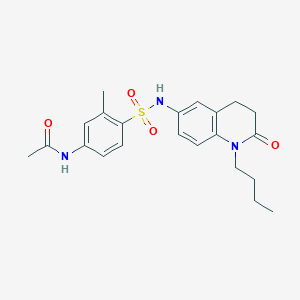![molecular formula C17H17NO4 B2551543 ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate CAS No. 1232827-32-5](/img/structure/B2551543.png)
ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate is an organic compound with the molecular formula C17H17NO4. It is a derivative of benzoic acid and contains an ethyl ester group, an imine group, and a hydroxyl group. This compound is known for its interesting biological properties, including anticancer, antioxidant, and antidiabetic activities .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate can be synthesized through a condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and ethyl 3-aminobenzoate in the presence of a catalyst such as glacial acetic acid . The reaction typically involves refluxing the reactants in an appropriate solvent, such as ethanol, for several hours until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
化学反応の分析
Types of Reactions
Ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
Ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways. Additionally, its antioxidant activity is likely due to its ability to scavenge free radicals and reduce oxidative stress .
類似化合物との比較
Similar Compounds
Ethyl 3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate: Similar structure but lacks the methoxy group.
Ethyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
Ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance its solubility in organic solvents and contribute to its overall stability and effectiveness in various applications.
特性
IUPAC Name |
ethyl 3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-3-22-17(20)12-6-4-8-14(10-12)18-11-13-7-5-9-15(21-2)16(13)19/h4-11,19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBVDRAKHHIUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N=CC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2551461.png)
![[(3-Methoxyquinoxalin-2-yl)sulfanyl]acetic acid](/img/structure/B2551465.png)
![5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine](/img/structure/B2551466.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2551467.png)


![2-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2551472.png)


![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2551478.png)


![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2551482.png)
